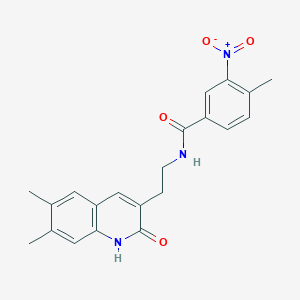
SMR000237686
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methyl-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methyl-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- SMR000237686は、癌細胞の増殖を阻害する可能性を示しています。研究者らは、乳がん、肺がん、結腸がんを含む特定の種類のがんに対する標的療法としての可能性を探求してきました。 メカニズム研究では、細胞周期の進行を阻害し、癌細胞のアポトーシス(プログラムされた細胞死)を誘導することが示唆されています .
- 炎症はさまざまな病気において重要な役割を果たします。this compoundは、その抗炎症作用について研究されています。 炎症性経路を調節する可能性があり、関節リウマチや炎症性腸疾患などの慢性炎症性疾患の管理のための潜在的な候補となっています .
- 一部の研究では、this compoundが神経保護効果を示すことが示されています。酸化ストレス、炎症、または神経変性プロセスによって引き起こされる損傷から神経細胞を保護するのに役立つ可能性があります。 この特性は、アルツハイマー病やパーキンソン病などの状態に関連する可能性があります .
- This compoundは、抗菌および抗真菌活性を示しています。薬剤耐性病原体に対する新規抗菌剤として探求することができます。 研究では、グラム陽性菌とグラム陰性菌の両方、および真菌種に対する有効性が調査されています .
- この化合物の血管拡張効果は、心臓血管研究の関心を集めています。血管を弛緩させるのに役立ち、血流を改善し、高血圧を軽減する可能性があります。 心臓血管への利益をさらに探求するために、さらなる研究が必要です .
- 人間の健康に直接関連していませんが、this compoundは、深海有人潜水艇の開発に使用されています。 これらの潜水艇は、海洋の深みを探索し、海洋生態系と資源に関する科学的研究を実施する上で重要な役割を果たします .
抗がん特性
抗炎症効果
神経保護作用
抗菌および抗真菌作用
心臓血管への応用
海洋探査と深海研究
特性
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-12-4-5-15(11-19(12)24(27)28)20(25)22-7-6-16-10-17-8-13(2)14(3)9-18(17)23-21(16)26/h4-5,8-11H,6-7H2,1-3H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZRAZXVWNUUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














